molecular formula C6H13N B1309159 cis-2,5-Dimethylpyrrolidine CAS No. 39713-71-8

cis-2,5-Dimethylpyrrolidine

Cat. No.: B1309159
CAS No.: 39713-71-8
M. Wt: 99.17 g/mol
InChI Key: ZEBFPAXSQXIPNF-OLQVQODUSA-N
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Description

cis-2,5-Dimethylpyrrolidine: is an organic compound with the molecular formula C6H13N. It is a derivative of pyrrolidine, featuring two methyl groups attached to the second and fifth carbon atoms in a cis configuration. This compound is known for its applications in organic synthesis and as a building block for various chemical reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: cis-2,5-Dimethylpyrrolidine is used as a chiral building block in the synthesis of complex organic molecules. It is also employed in the development of organocatalysts for enantioselective reactions .

Biology: In biological research, this compound is used to study the structure-activity relationships of various bioactive molecules. It serves as a precursor for the synthesis of biologically active compounds .

Industry: The compound is used in the production of specialty chemicals, including polymers and materials for electronic applications .

Mechanism of Action

The mechanism of action of cis-2,5-Dimethylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecule. This interaction can lead to changes in the conformation and function of the target, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: cis-2,5-Dimethylpyrrolidine is unique due to its specific cis configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable in asymmetric synthesis and chiral catalysis .

Properties

IUPAC Name

(2S,5R)-2,5-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFPAXSQXIPNF-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39713-71-8
Record name 2,5-Dimethylpyrrolidine, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039713718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-DIMETHYLPYRROLIDINE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83Q3508MI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
cis-2,5-Dimethylpyrrolidine
Reactant of Route 5
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Reactant of Route 6
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